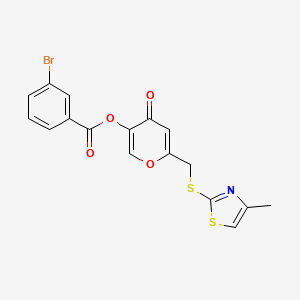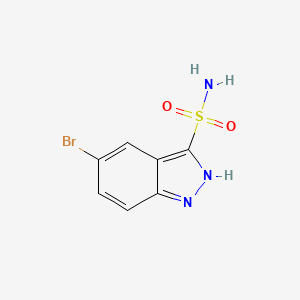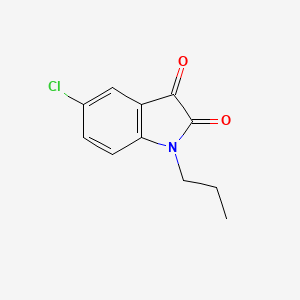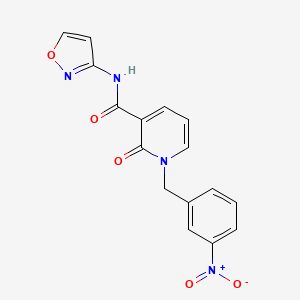![molecular formula C25H16N4O B2995003 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile CAS No. 392251-31-9](/img/structure/B2995003.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile” is a complex organic molecule. It has been studied in the context of various applications, including as a component in heteroleptic ruthenium complexes .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For example, it has been synthesized as part of heteroleptic Ru (II) photosensitizers . The synthesis process was characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy .Molecular Structure Analysis
The molecular structure of this compound has been determined using various techniques. For instance, the structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study focuses on nickel complexes bearing similar structures, which exhibit catalytic activities in ethylene oligomerization. These complexes show good to high activities and selectivities for certain ethylene oligomers when activated, highlighting their potential in polymer production processes (Wang et al., 2009).
Luminescence Properties
Research on Pb(II) complexes with related ligands demonstrates semidirected and holodirected coordination, resulting in varied coordination geometries. These geometries, combined with ligand-to-metal charge-transfer and metal-centered emissions, enable single-component white light luminescence, suggesting applications in lighting and display technologies (Chen et al., 2015).
Synthetic Methodologies
Another study describes efficient syntheses of imidazolo[1,2-a]pyridines and imidazolo[2,1-a]isoquinolines, demonstrating the versatility of these compounds in organic synthesis. These methodologies allow for the production of complex heterocyclic structures, which are valuable in pharmaceuticals and agrochemicals (Katritzky et al., 2000).
Material Science
Research into benzimidazobenzophenanthroline type ladder polymers highlights their third-order optical susceptibilities, suggesting potential uses in nonlinear optical materials. These materials could be key components in optical computing and telecommunications (Lindle et al., 1990).
Corrosion Inhibition
A study on new benzimidazole derivatives based on 8-hydroxyquinoline shows significant corrosion inhibition for mild steel in HCl solution. These findings suggest applications in protecting industrial equipment and infrastructure from corrosion (Rbaa et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclin-dependent kinase-8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression.
Mode of Action
The compound interacts with its target, CDK8, by binding to its active site . This binding inhibits the kinase activity of CDK8, leading to changes in cell cycle progression. The exact nature of these changes depends on the specific cellular context and the presence of other signaling molecules.
Biochemical Pathways
The inhibition of CDK8 affects several biochemical pathways. Most notably, it impacts the cell cycle regulation pathway . By inhibiting CDK8, the compound can halt cell cycle progression, preventing cells from dividing. This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.
Pharmacokinetics
The compound’s potent activity against the hct116 cell line suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth, as demonstrated in vitro against the HCT116 cell line . This suggests that the compound could potentially be used as an anticancer agent, particularly for cancers that overexpress CDK8.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications. For instance, the electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile solvent was performed using similar compounds, showing great promises for future designing of electrochemical reduction of CO2 .
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(2-phenylquinolin-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O/c26-15-19(25-28-21-12-6-7-13-22(21)29-25)24(30)18-14-23(16-8-2-1-3-9-16)27-20-11-5-4-10-17(18)20/h1-14,30H,(H,28,29)/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSJLYCMUNDSX-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=C(C#N)C4=NC5=CC=CC=C5N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)/C(=C(\C#N)/C4=NC5=CC=CC=C5N4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)




![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)


![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)